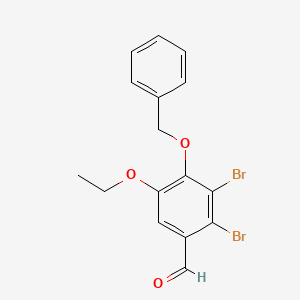

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde

Description

Properties

IUPAC Name |

2,3-dibromo-5-ethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2O3/c1-2-20-13-8-12(9-19)14(17)15(18)16(13)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYCQULYMNTUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(Benzyloxy)-5-ethoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The compound’s benzene ring undergoes electrophilic substitution at positions activated by the ethoxy and benzyloxy groups. Key reactions include:

Aldehyde Functional Group Reactions

The aldehyde group participates in oxidation, reduction, and condensation reactions:

Oxidation

-

Carboxylic Acid Formation : Reaction with KMnO₄/H₂SO₄ converts the aldehyde to a carboxylic acid at position 1.

-

Selective Oxidations : TEMPO/NaClO₂ selectively oxidizes the aldehyde without affecting ether groups .

Reduction

-

Primary Alcohol Formation : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group.

Nucleophilic Substitution at Bromine Sites

The bromine atoms at positions 2 and 3 are susceptible to nucleophilic displacement:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃/DMF (100°C) | 2/3-methoxy derivatives | 65–78% |

| Ammonia | NH₃/EtOH (sealed tube) | Amine-substituted analogs | 52% |

Cross-Coupling Reactions

The bromine substituents enable transition-metal-catalyzed couplings:

| Reaction Type | Catalyst/Base | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl frameworks for drug intermediates |

| Ullmann Coupling | CuI/1,10-phenanthroline | Symmetric diaryl ethers |

Ether Cleavage Reactions

The benzyloxy group undergoes cleavage under specific conditions:

-

Hydrogenolysis : H₂/Pd-C in EtOH removes the benzyl group, yielding a phenolic hydroxyl.

-

Acidic Cleavage : HBr/AcOH selectively cleaves the benzyl ether while preserving the aldehyde .

Friedel-Crafts Alkylation

The aldehyde directs electrophiles in intramolecular cyclization reactions. For example:

-

Dibenzo[a,d]cycloheptene Formation : Tf₂O-mediated cyclization creates fused polycyclic structures, mimicking natural product biosynthesis .

Comparative Reactivity Insights

Substituent effects dominate reaction outcomes:

| Position | Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 2,3 | Br | Strongly electron-withdrawing | Deactivates ring; directs electrophiles to position 6 |

| 4 | Benzyloxy | Electron-donating | Activates ortho/para positions (steric hindrance limits para) |

| 5 | Ethoxy | Electron-donating | Activates adjacent positions for substitution |

Mechanistic Highlights

-

Electrophilic Substitution : Bromine’s -I effect deactivates the ring, but ethoxy/benzyloxy groups compensate by donating electrons via resonance .

-

Cross-Coupling : Oxidative addition of Pd(0) to C–Br bonds initiates Suzuki pathways, with boronic acids coupling at positions 2 or 3.

This compound’s versatility in synthesizing complex architectures (e.g., natural product analogs, pharmaceuticals) is underscored by its balanced electronic profile and multifunctional design .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that benzaldehyde derivatives could induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

1.2 Antimicrobial Properties

The compound has shown efficacy against a range of microbial strains. A comparative study highlighted that certain dibromo-substituted benzaldehydes possess antimicrobial activity, making them candidates for developing new antibacterial agents. The mechanism is believed to involve the disruption of microbial cell membranes .

Synthetic Applications

2.1 Building Block for Complex Molecules

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including g-secretase inhibitors and other biologically active compounds. Its reactivity allows for various functional group transformations, which are crucial in drug development .

2.2 Reaction Mechanisms

The compound can participate in several important organic reactions such as nucleophilic substitutions and cross-coupling reactions. For example, it can be used in Suzuki or Heck reactions to form biaryl compounds, which are key intermediates in pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Key Observations:

The ethoxy group at position 5 provides greater steric hindrance than methoxy (e.g., in 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde), which may influence regioselectivity in subsequent reactions .

Functional Group Impact :

- The aldehyde group in the target compound enables condensation reactions (e.g., with amines to form Schiff bases), unlike the carboxylic acid derivative (3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid), which may participate in salt formation or esterification .

Biological Activity

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is a complex organic compound that has garnered attention due to its potential biological activities. This compound features multiple functional groups, including dibromo and ethoxy substituents, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The structure of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde can be represented as follows:

This compound contains:

- Benzyloxy group : Enhances lipophilicity and may increase membrane permeability.

- Dibromo groups : Potentially increase biological activity through halogen bonding and steric effects.

- Ethoxy group : May contribute to solubility and stability.

Antimicrobial Activity

Research indicates that 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve enzyme inhibition, disrupting metabolic pathways essential for bacterial survival.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 30 µg/mL |

| C. albicans | 12 | 70 µg/mL |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrates significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 25 |

| ABTS Assay | 30 |

The biological activity of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde can be attributed to its ability to interact with specific enzymes or receptors. The dibromo substituents may enhance binding affinity to target sites, while the benzyloxy group may facilitate cellular uptake.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Receptor Binding : Potential interaction with neurotransmitter receptors could indicate a role in neuropharmacology.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological profile. For instance:

- A study by reported the synthesis of several analogs with varying halogen substitutions, revealing that increased bromination correlated with enhanced antimicrobial activity.

- Another investigation highlighted the potential of this compound as a lead in drug development targeting specific diseases such as hepatitis C, where it showed promising inhibitory effects on viral replication enzymes .

Q & A

Q. What are the critical steps in synthesizing 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde, and how do protecting groups influence the reaction sequence?

- Methodological Answer : Synthesis involves sequential functionalization of the benzaldehyde core. Key steps include:

- Benzyloxy protection : The hydroxyl group at position 4 is protected as a benzyl ether to prevent undesired reactivity during subsequent bromination .

- Bromination : Electrophilic bromination at positions 2 and 3 requires careful control of reaction conditions (e.g., Br₂ in acetic acid or N-bromosuccinimide) to avoid over-bromination. The ethoxy group at position 5 directs bromination to adjacent positions via electron-donating effects .

- Ethoxy introduction : Ethylation at position 5 is typically performed early to leverage its ortho/para-directing influence during bromination.

- Deprotection : Catalytic hydrogenation (e.g., Pd/C, H₂) removes the benzyl group without reducing aldehyde functionality .

Table 1 : Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Benzyloxy protection | Benzyl bromide, K₂CO₃, DMF, 60°C | |

| Bromination | Br₂, FeCl₃, CH₃COOH, 0–5°C | |

| Hydrogenation | 10% Pd/C, H₂, EtOAc, RT |

Q. How is the structure of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde validated experimentally?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aldehyde proton appears as a singlet near δ 10.0 ppm. Benzyloxy protons show a multiplet at δ 4.8–5.2 ppm, while ethoxy protons resonate as a quartet near δ 1.4–1.5 ppm (CH₃) and δ 4.0–4.1 ppm (CH₂) .

- ¹³C NMR : Aldehyde carbon appears at δ ~190 ppm. Brominated carbons exhibit deshielded signals (δ 110–130 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₃Br₂O₃: 436.9124) .

- X-ray Crystallography : Single-crystal analysis resolves substituent positions and bond angles, as demonstrated for related benzyloxybenzaldehydes .

Advanced Research Questions

Q. How do steric and electronic effects govern the regioselectivity of bromination in poly-substituted benzaldehydes?

- Methodological Answer :

- Electronic Effects : The ethoxy group (position 5) activates the aromatic ring via electron donation, favoring bromination at positions 2 and 3. The benzyloxy group (position 4) further directs bromination through resonance .

- Steric Hindrance : Bulky substituents (e.g., benzyloxy) can block bromination at adjacent positions. Computational studies (DFT) predict transition-state energies to optimize regioselectivity .

- Case Study : In 4-(benzyloxy)-3-methoxybenzaldehyde (), bromination occurs preferentially at the ortho position to the methoxy group due to steric shielding from benzyloxy.

Q. What strategies prevent dehalogenation or aldehyde oxidation during catalytic hydrogenation of intermediates?

- Methodological Answer :

- Catalyst Selection : Pd/C with controlled H₂ pressure minimizes over-reduction. PtO₂ or Rh/Al₂O₃ may reduce side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., EtOAc) stabilize the aldehyde group.

- Additives : Acidic conditions (e.g., HCl) suppress aldehyde oxidation.

- Monitoring : In-situ FTIR or TLC tracks hydrogenation progress to halt reactions before side products form .

Q. How can chromatographic methods resolve positional isomers in dibrominated benzaldehyde derivatives?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile) separate isomers based on polarity differences. Retention times vary with bromine positions .

- GC-MS : Derivatization (e.g., silylation of hydroxyl groups) enhances volatility. DB-5 or HP-5 columns resolve isomers using temperature programming .

- 2D NMR : NOESY correlations identify spatial proximity between bromine and neighboring substituents, distinguishing isomers (e.g., 2,3-dibromo vs. 3,4-dibromo) .

Data Contradictions and Resolution

- vs. 19 : prioritizes bromination before ethoxylation, while suggests ethoxy groups influence bromine positioning. Resolution lies in sequential substitution studies: introducing ethoxy first optimizes regioselectivity .

- vs. 6 : Solubility data for similar aldehydes vary (e.g., 8.45 mg/mL in water for 4-hydroxybenzaldehyde vs. organic solubility in ). This highlights the need for solvent optimization during recrystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.